molecular formula C7H13N3O3 B1523941 N-(2-carbamoylethyl)butanediamide CAS No. 1258650-56-4

N-(2-carbamoylethyl)butanediamide

Cat. No.: B1523941
CAS No.: 1258650-56-4
M. Wt: 187.2 g/mol
InChI Key: XCAGWKCVVGEHBU-UHFFFAOYSA-N
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Description

N-(2-Carbamoylethyl)butanediamide is a chemical compound with the CAS Registry Number 1258650-56-4 . Its molecular formula is C 7 H 13 N 3 O 3 , and it has a molecular weight of 187.20 g/mol . The SMILES notation for this compound is O=C(NCCC(N)=O)CCC(N)=O, and it is identified under the MDL number MFCD17167215 . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures. The safety and efficacy of this product for any clinical use have not been established . One of its known structural features is the presence of multiple amide functional groups. A related compound, N-acetyl-S-(2-carbamoylethyl)cysteine, has been identified as a metabolite of acrylamide, which is detoxified through a glutathione conjugation pathway . This suggests potential research applications for this compound in areas such as analytical chemistry, metabolism studies, or as a biochemical building block, though researchers should verify its specific suitability for their applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(3-amino-3-oxopropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c8-5(11)1-2-7(13)10-4-3-6(9)12/h1-4H2,(H2,8,11)(H2,9,12)(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAGWKCVVGEHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NCCC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2 Carbamoylethyl Butanediamide

Strategies for Amide Bond Formation in Complex Molecular Architectures

The creation of the two amide bonds in N-(2-carbamoylethyl)butanediamide requires careful consideration of the starting materials and reaction conditions to achieve high yields and purity.

Direct Condensation Approaches for Diamide (B1670390) Synthesis

Direct condensation of a dicarboxylic acid with an amine is the most straightforward conceptual approach to amide synthesis. In the context of this compound, this would involve the reaction of succinic acid (butanedioic acid) with 3-aminopropanamide (B1594134). However, this direct approach often requires high temperatures to drive off the water molecule formed during the reaction, which can lead to side reactions and decomposition of starting materials or products. mdpi.com To circumvent these issues, methods for water removal, such as azeotropic distillation using a Dean-Stark apparatus or the use of molecular sieves, can be employed to favor amide formation. mdpi.com

A significant advancement in direct amidation is the use of coupling agents. Reagents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) facilitate amide bond formation at room temperature without the need for metal catalysts or harsh additives. nih.gov This method has been successfully applied to the synthesis of various amides and could be adapted for the production of this compound. nih.gov

Utilization of Activated Carboxylic Acid Derivatives in this compound Precursor Synthesis

To enhance the reactivity of the carboxylic acid, it can be converted into a more electrophilic "activated" form. libretexts.org Common activated carboxylic acid derivatives include acid chlorides, acid anhydrides, and esters. mdpi.comlibretexts.org For the synthesis of this compound, succinic acid could first be converted to succinyl chloride, a highly reactive species. libretexts.orgyoutube.com The subsequent reaction with 3-aminopropanamide would then readily form the desired diamide. libretexts.org

Another strategy involves the in situ activation of the carboxylic acid. For example, formamide (B127407) can catalyze the transformation of carboxylic acids into acid chlorides using reagents like cyanuric chloride (TCT), which is a cost-effective method. rsc.org This approach has shown broad functional group compatibility, making it a versatile tool for amide synthesis. rsc.org

Activated DerivativeReagent for FormationKey Advantages
Acid ChlorideThionyl chloride (SOCl₂)Highly reactive, facilitates rapid amide formation. libretexts.orgyoutube.com
Acid AnhydrideReaction with an acid chlorideGood reactivity, often used in acylation reactions.
Activated EsterVarious coupling agentsTunable reactivity, can be used for chemoselective ligations.

Catalytic Systems in Diamide Formation (e.g., Lewis Acid Catalysis)

Catalysis offers a more efficient and environmentally friendly route to amide bond formation. Lewis acids, such as zinc chloride (ZnCl₂) and titanium(IV) isopropoxide, have been shown to effectively promote N-acylation reactions. semanticscholar.orgscispace.com These catalysts work by activating the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the amine. nih.gov

For instance, ZnCl₂ can catalyze the reaction between carbamates and carboxylic acid anhydrides under solvent-free conditions to produce N-acyl products in good yields. semanticscholar.org Cooperative catalysis, combining a Lewis acid with an N-heterocyclic carbene (NHC), has also emerged as a powerful strategy. scispace.comnih.gov This dual activation approach can enhance reactivity and control stereoselectivity in the formation of complex molecules. nih.govnih.gov

Exploration of Protecting Group Strategies and Deprotection Methodologies

In the synthesis of molecules with multiple functional groups, such as this compound which contains both amide and a primary carbamoyl (B1232498) group, protecting groups are often essential. jocpr.comresearchgate.net These groups temporarily mask a reactive functional group to prevent it from participating in undesired side reactions. jocpr.com

For the synthesis of this compound, if the starting amine contains other reactive functionalities, a protecting group like the Boc (tert-butyloxycarbonyl) group could be used to protect the amino group of a precursor. researchgate.netyoutube.com The Boc group is stable under many reaction conditions but can be easily removed with acid. youtube.com The choice of protecting group is critical and depends on its stability to the reaction conditions used for amide bond formation and the mildness of the conditions required for its removal. jocpr.com Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the selective deprotection of specific functional groups in a complex molecule. rsc.org

Protecting GroupFunctional Group ProtectedDeprotection Conditions
Boc (tert-butyloxycarbonyl)AmineAcidic conditions (e.g., HCl). youtube.com
Fmoc (Fluorenylmethyloxycarbonyl)AmineBasic conditions. rsc.org
Benzyl (Bn)Alcohol, AmineHydrogenolysis. jocpr.com
Silyl ethers (e.g., TBDMS)AlcoholFluoride ion (e.g., TBAF). rsc.org

Stereoselective Synthesis Research for Chiral Analogues

While this compound itself is not chiral, research into the stereoselective synthesis of its analogs, where chirality is introduced, is a significant area of investigation. The synthesis of chiral 2-amino-1,3-diols, which share some structural similarities with potential precursors to chiral analogs, often relies on stereoselective methods. nih.gov These methods aim to control the three-dimensional arrangement of atoms in the molecule, which is crucial for the biological activity of many pharmaceutical compounds.

Key strategies for stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. researchgate.net For example, the intramolecular conjugate addition of carbamates has been used for the highly stereoselective synthesis of syn-β-hydroxy-α-amino acids. researchgate.net Such methodologies could be adapted to create chiral versions of this compound with specific stereochemistry.

Flow Chemistry and Continuous Processing in Amide Synthesis Research

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including amides and active pharmaceutical ingredients. acs.orgnih.gov This approach involves pumping reagents through a reactor where the reaction occurs continuously. nih.govacs.org Flow chemistry offers several advantages over traditional batch processing, including improved safety when handling hazardous reagents, better temperature control, and easier scalability. acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthetic Routes Development

The pursuit of sustainable synthetic routes for this compound is guided by the twelve principles of green chemistry. These principles advocate for the reduction of waste, maximization of atom economy, use of less hazardous chemicals, and the design of energy-efficient processes. The synthesis of this compound, which contains a butanediamide (succinamide) core and an amide linkage to a 2-carbamoylethyl group, can be reimagined through this green lens.

Key green chemistry strategies applicable to the synthesis of this compound and its analogs include:

Catalytic Amide Bond Formation: Traditional methods for creating amide bonds often rely on stoichiometric activating agents, which generate significant amounts of waste. sigmaaldrich.comucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a critical area for improvement. sigmaaldrich.com Catalytic methods, such as the dehydrogenative coupling of alcohols and amines using ruthenium or other transition metal catalysts, offer a more atom-economical alternative by producing only hydrogen gas as a byproduct. sigmaaldrich.com Boronic acid-catalyzed amidations also represent a waste-free approach. sigmaaldrich.com

Use of Greener Solvents: Many conventional amidation reactions are conducted in solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH2Cl2), which are associated with health and environmental hazards. ucl.ac.uk Research has demonstrated that amide coupling reactions can be successfully performed in less hazardous solvents. ucl.ac.uk A notable advancement is the use of water as a green solvent for direct amidation of esters, which can proceed without the need for metals, additives, or bases. chemrxiv.org

Biocatalysis: Enzymes offer a highly selective and efficient means of forming amide bonds under mild conditions. rsc.org The use of hydrolase enzymes in low-water systems can shift the reaction equilibrium towards amide synthesis. rsc.org For instance, Novozym® 435, a lipase (B570770) from Candida antarctica, has been effectively used to catalyze the synthesis of nicotinamide (B372718) derivatives in continuous-flow microreactors, resulting in high yields and significantly shorter reaction times. nih.gov Enzymatic methods can also be employed for the synthesis of compounds with multiple chiral centers, highlighting the high degree of selectivity achievable. rsc.org

Energy Efficiency and Alternative Energy Sources: Green synthetic methods aim to reduce energy consumption by conducting reactions at ambient temperature and pressure whenever possible. Alternative energy sources like microwave irradiation and ultrasound have been shown to accelerate reaction rates, increase yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds. mdpi.com

Renewable Feedstocks: While not specifically detailed for this compound, a core principle of green chemistry is the use of renewable starting materials. The parent structure, succinic acid (butanedioic acid), can be produced through the fermentation of biomass, offering a sustainable alternative to petrochemical-based routes.

The table below summarizes various green synthetic approaches that could be adapted for the synthesis of this compound, based on methodologies developed for similar structures.

Green Chemistry ApproachKey FeaturesPotential Application to this compound SynthesisSupporting Evidence
Catalytic Amidation Reduces waste by avoiding stoichiometric activating agents.Formation of the amide bond between a succinic acid derivative and 3-aminopropanamide using a catalyst.Ruthenium-catalyzed dehydrogenative coupling of alcohols and amines; Boronic acid-catalyzed amidations. sigmaaldrich.com
Aqueous Synthesis Utilizes water as an environmentally benign solvent.Direct amidation of a succinic acid ester with 3-aminopropanamide in water.Metal-free, additive-free, and base-free direct amidation of esters in water has been demonstrated. chemrxiv.org
Biocatalysis Employs enzymes for high selectivity and mild reaction conditions.Enzymatic synthesis using a lipase like Novozym® 435 to form the amide linkage.Successful synthesis of nicotinamide derivatives in continuous-flow microreactors. nih.gov
Microwave-Assisted Synthesis Accelerates reactions and improves yields.Rapid formation of the butanediamide core or the final amide linkage under microwave irradiation.Efficient synthesis of oxadiazole derivatives has been achieved using this method. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards a more sustainable paradigm, minimizing environmental impact and enhancing process efficiency.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The structural backbone of N-(2-carbamoylethyl)butanediamide can be meticulously mapped using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR techniques. While direct experimental data for this specific compound is not publicly available, expected chemical shifts can be predicted based on established values for similar structural motifs like butanediamide and N-substituted amides. github.iorsc.orgresearchgate.net

Proton (¹H) NMR: The ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The methylene (B1212753) protons of the butanediamide core and the ethyl chain would likely appear as complex multiplets due to spin-spin coupling with adjacent protons. The NH and NH₂ protons would present as broad singlets, and their chemical shifts could be sensitive to solvent and temperature. nih.govrsc.org

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbons of the amide groups are typically found in the most downfield region (170-180 ppm). The chemical shifts of the methylene carbons would be differentiated based on their proximity to the electron-withdrawing amide groups. rsc.orgmdpi.com

Predicted NMR Data for this compound: Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₂ -C=O (Butanediamide) ~2.5 (t) ~33
CH₂ -CH₂ (Butanediamide) ~2.5 (t) ~33
NH (Butanediamide) 6.5-8.0 (br s) -
NH₂ (Butanediamide) 6.5-8.0 (br s) -
C=O (Butanediamide) - ~175
N-CH₂ (Ethyl) ~3.4 (q) ~37
CH₂-CH₂ -C=O (Ethyl) ~2.4 (t) ~35
C=O (Carbamoylethyl) - ~176

Note: Predicted values are estimates. Actual values may vary based on solvent and experimental conditions. t = triplet, q = quartet, br s = broad singlet.

Two-Dimensional (2D) NMR: Techniques such as Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks, confirming the connectivity of the methylene groups in the butanediamide and ethyl fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Beyond basic connectivity, advanced NMR experiments can probe the three-dimensional structure and interactions of this compound.

Conformational Analysis: As an acyclic molecule with several rotatable bonds, this compound likely exists as an equilibrium of different conformers in solution. mdpi.comacs.org Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can detect through-space interactions between protons that are close in proximity, providing crucial distance restraints for computational modeling of the preferred conformations. acs.orgnih.gov For instance, NOE cross-peaks between protons on the butanediamide core and the N-ethyl substituent would indicate a folded conformation. The study of related carboxamides has shown that different conformers, such as s-cis and s-trans, can exist due to restricted rotation around the amide bond, leading to the duplication of NMR signals. mdpi.com

Intermolecular Interactions: NMR is highly sensitive to intermolecular interactions, particularly hydrogen bonding. mdpi.commdpi.com The chemical shifts of the amide (NH) protons are particularly diagnostic. mdpi.com Studies involving changes in solvent polarity or temperature (Variable Temperature NMR) can reveal the extent of solvent exposure and participation in hydrogen bonds. nih.gov For example, a small temperature coefficient (Δδ/ΔT) for an NH proton suggests it is involved in a stable intramolecular hydrogen bond or is shielded from the solvent, whereas a large coefficient indicates it is solvent-exposed. nih.govrsc.org Such studies could elucidate how molecules of this compound interact with each other or with solvent molecules. nih.govnih.gov

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of an analyte. wikipedia.org

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, measures m/z values with very high accuracy (typically to four or five decimal places). acs.orgacs.org This precision allows for the determination of the exact elemental composition of the parent ion. For this compound (C₇H₁₃N₃O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Calculated Molecular Data for this compound: Interactive Table: Molecular Formula and Mass

Parameter Value
Molecular Formula C₇H₁₃N₃O₃
Monoisotopic Mass 187.0957 u

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, inducing its fragmentation, and then analyzing the resulting product ions. wikipedia.orgyoutube.com This technique is instrumental in elucidating the structure of a molecule by piecing together its fragments. youtube.com

For this compound, fragmentation would likely occur at the amide bonds, which are the most labile parts of the molecule. nih.govacs.orglibretexts.org Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. miamioh.edussbodisha.ac.inyoutube.com Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ would be expected to yield a series of characteristic fragment ions.

Predicted MS/MS Fragmentation Data for [this compound+H]⁺ (m/z 188.1035): Interactive Table: Predicted Fragment Ions

Predicted m/z Possible Fragment Structure/Loss
171.0770 [M+H - NH₃]⁺
117.0604 [C₄H₇N₂O₂]⁺ (Loss of carbamoylethyl group)
100.0553 [C₄H₈NO₂]⁺ (Cleavage of C-N bond)
72.0447 [C₃H₆NO]⁺ (Carbamoylethyl fragment)

Note: These are predicted fragmentation pathways. The actual spectrum may show different or additional fragments.

X-ray Crystallography for Solid-State Structural Determination of Related Diamide (B1670390) Compounds and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be grown. libretexts.orgyoutube.com While no crystal structure for this compound itself has been reported, analysis of related diamide compounds in the Cambridge Structural Database provides valuable insights into the likely bond lengths, angles, and intermolecular interactions. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule and probing the nature of intermolecular forces, such as hydrogen bonding. For this compound, these techniques are critical for confirming the presence of its characteristic amide and alkyl moieties.

The key functional groups in this compound are the primary amide (-CONH2) and the secondary amide (-CONH-), in addition to the methylene (-CH2-) chains. Each of these groups exhibits characteristic vibrational modes.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational transitions of its bonds. The primary and secondary amides in this compound would be expected to show several distinct bands. The N-H stretching vibrations are particularly sensitive to hydrogen bonding. In a condensed phase (solid or pure liquid), where molecules are associated through hydrogen bonds, these bands are typically broad and appear at lower wavenumbers compared to the sharp bands of a non-hydrogen-bonded (monomeric) state, which might be observed in a dilute solution of a non-polar solvent.

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While strong in IR, the C=O stretching vibration also gives a strong Raman signal. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, aiding in a more complete structural assignment.

The presence and nature of hydrogen bonding can be inferred from shifts in the characteristic vibrational frequencies, particularly the N-H and C=O stretching bands. Broader and red-shifted (lower frequency) bands for these groups are indicative of strong intermolecular hydrogen bonding, a feature expected for this compound due to its multiple amide groups.

Expected Vibrational Frequencies for this compound:

While specific experimental data for this compound is not available in the reviewed literature, the expected vibrational frequencies can be predicted based on data for similar amide-containing compounds. google.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Primary Amide (R-CONH₂)N-H Asymmetric Stretch3350 - 3330Strong, BroadModerate
Primary Amide (R-CONH₂)N-H Symmetric Stretch3180 - 3160Strong, BroadModerate
Secondary Amide (R-NH-COR)N-H Stretch3300 - 3270Strong, BroadModerate
Amide I (all)C=O Stretch1680 - 1630Very StrongStrong
Amide II (all)N-H Bend & C-N Stretch1640 - 1550Moderate to StrongWeak
Alkyl ChainC-H Asymmetric Stretch2950 - 2920ModerateModerate
Alkyl ChainC-H Symmetric Stretch2870 - 2850ModerateModerate
Alkyl ChainCH₂ Scissoring1470 - 1450ModerateWeak

This table represents expected values based on established group frequencies and is not derived from direct experimental measurement on this compound.

Chromatographic Methodologies for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound. The choice of method depends on the compound's properties, such as polarity, volatility, and solubility.

High-Performance Liquid Chromatography (HPLC): Given the polar nature of this compound, stemming from its two amide groups capable of hydrogen bonding, HPLC is a highly suitable technique for its analysis and purification.

Reversed-Phase (RP) HPLC: While standard for many organic molecules, the high polarity of this diamide might lead to very short retention times on conventional C18 or C8 columns with typical mobile phases (e.g., methanol-water or acetonitrile-water mixtures). To achieve adequate retention, a mobile phase with a very high aqueous content would likely be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the method of choice for highly polar compounds that are poorly retained in reversed-phase chromatography. nih.gov A HILIC stationary phase (e.g., bare silica (B1680970), or bonded with amide, cyano, or diol functional groups) in combination with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water or an aqueous buffer) would be expected to provide good retention and separation of this compound from non-polar impurities. nih.gov

Gas Chromatography (GC): Direct analysis of this compound by GC is likely to be challenging due to its low volatility and thermal lability, which are consequences of its molecular weight and strong intermolecular hydrogen bonding. High temperatures in the GC inlet and column could lead to decomposition rather than volatilization. However, GC analysis could be made feasible through derivatization, a process that converts the polar N-H groups into less polar, more volatile moieties. This would also reduce the potential for peak tailing caused by interactions with the stationary phase. While no specific derivatization methods for this compound are reported, general methods for amides could be explored.

Purity Assessment and Isolation: In a research synthesis context, HPLC would be the primary tool for assessing the purity of the final product. By developing a suitable method, the presence of starting materials, by-products, and other impurities can be detected and quantified. For isolation, preparative HPLC using the conditions developed during analytical method development can be employed to obtain highly pure this compound for further studies.

Illustrative Chromatographic Conditions for Analysis:

The following table outlines hypothetical starting conditions for the chromatographic analysis of this compound, based on the analysis of similar polar amides.

Technique Stationary Phase (Column) Mobile Phase/Carrier Gas Detection Expected Outcome
HILIC-HPLCAmide-bonded silica (e.g., 150 x 4.6 mm, 3.5 µm)Isocratic or gradient elution with Acetonitrile (B52724) and Water (e.g., 90:10 to 70:30 ACN:H₂O)UV (at ~210 nm), ELSD, or Mass Spectrometry (MS)Good retention and sharp peaks, enabling separation from both more and less polar impurities.
RP-HPLCC18 (e.g., 150 x 4.6 mm, 5 µm)High aqueous content mobile phase (e.g., 95:5 Water:Acetonitrile)UV (at ~210 nm) or Mass Spectrometry (MS)Likely poor retention, but may be sufficient for simple purity checks.
GC-MS (after derivatization)Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)HeliumMass SpectrometryFeasible for qualitative and quantitative analysis if a suitable, high-yield derivatization reaction is established. atlantis-press.com

This table provides illustrative starting points for method development and does not represent optimized, experimentally verified conditions for this compound.

Computational and Theoretical Investigations of N 2 Carbamoylethyl Butanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) is a workhorse of computational quantum chemistry, balancing accuracy with computational cost. For a molecule like N-(2-carbamoylethyl)butanediamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), are employed to optimize the ground state geometry. nih.gov These calculations yield critical data on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional structure.

Furthermore, DFT is instrumental in predicting reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For instance, studies on related succinimide (B58015) structures have used DFT to model reaction pathways, such as cyclization-deammoniation mechanisms, by locating transition states and calculating activation energy barriers. nih.gov Such an approach could elucidate the potential metabolic pathways or degradation mechanisms of this compound.

Table 1: Representative Predicted Ground State Properties of this compound using DFT This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations on similar organic molecules.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), offer higher levels of theory and accuracy compared to DFT, albeit at a greater computational expense. mdpi.com These methods are particularly valuable for analyzing the conformational landscape of flexible molecules like this compound. nih.govresearchgate.net

The molecule's rotatable bonds—specifically within the butanediamide backbone and the carbamoylethyl side chain—allow it to adopt numerous conformations. Ab initio calculations can map the potential energy surface (PES) by systematically rotating these bonds and calculating the energy of each resulting conformer. nih.gov This analysis identifies low-energy, stable conformers and the energy barriers between them. researchgate.net For similar molecules, studies have shown that conformational preferences are dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonds. mdpi.comnih.gov Understanding the accessible conformations is critical, as the molecule's shape directly influences its ability to interact with biological targets. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interaction Studies

While quantum methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic nature of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a simulation box filled with explicit solvent molecules, like water, to mimic physiological conditions. ajchem-a.comox.ac.uk

By running the simulation for nanoseconds or longer, researchers can observe how the molecule explores different conformations, providing a more comprehensive sampling than static methods alone. nih.gov This is crucial for understanding the molecule's flexibility and the transitions between different shapes. nih.gov Furthermore, MD simulations explicitly model the interactions between the solute and solvent, revealing details about hydrogen bonding with water and the formation of a solvation shell. This information is vital for predicting solubility and understanding how the solvent environment influences the molecule's preferred conformation and reactivity. ajchem-a.com

Molecular Docking and Ligand-Target Recognition Studies of Butanediamide Scaffolds in Protein Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is central to structure-based drug design. For this compound, docking studies would involve positioning the molecule into the active site of a relevant protein target. The butanediamide core serves as a scaffold that can be oriented to maximize favorable interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govnih.gov

Docking algorithms score different binding poses based on a force field, and the resulting docking score provides an estimate of the binding affinity. nih.gov Studies on related succinimide derivatives have successfully used docking to investigate their binding to enzymes like acetylcholinesterase, with the docking energy values corroborating kinetic data on enzyme inhibition. nih.gov Such studies can reveal key amino acid residues that interact with the ligand, providing a structural hypothesis for its biological activity and guiding the design of more potent analogues through scaffold morphing. mdpi.com

Table 2: Example of Molecular Docking Results for a Butanediamide Scaffold This table shows hypothetical docking scores against a protein target, illustrating the type of data generated.

Cheminformatics Approaches to Structure-Activity Relationship (SAR) Exploration in Diamide (B1670390) Systems

Cheminformatics involves the use of computational tools to analyze large datasets of chemical compounds and their biological activities. researchgate.netnih.gov To explore the structure-activity relationship (SAR) of diamide systems, a cheminformatics approach would begin by assembling a dataset of diamide analogues with their measured biological activities. nih.gov

For each molecule, a wide range of numerical "molecular descriptors" are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and 3D descriptors (e.g., surface area). Using statistical or machine learning methods, a Quantitative Structure-Activity Relationship (QSAR) model is then built to find a mathematical correlation between these descriptors and the biological activity. researchgate.net This model can then be used to predict the activity of new, untested diamide compounds and to identify which structural features are most important for activity, thereby guiding the design of more effective molecules. figshare.com

Predictive Modeling of Synthetic Accessibility and Chemical Space Exploration

In modern drug discovery, it is not enough for a molecule to be active; it must also be synthesizable. Predictive modeling of synthetic accessibility has become a critical tool for filtering computationally generated molecules. mdpi.com Several scoring methods, such as the Synthetic Accessibility score (SAscore) and the Synthetic Complexity score (SCScore), have been developed to estimate how difficult a molecule is to make. nih.govnih.gov

These models are often trained on large databases of known reactions and commercially available compounds. mdpi.com They analyze molecular features such as complexity, the presence of non-standard ring systems, multiple stereocenters, and the frequency of certain fragments to assign a score. nih.gov For this compound, these tools would likely assign a favorable score, indicating it is relatively easy to synthesize. Such models are essential for exploring chemical space, allowing researchers to prioritize novel designs that are not only predicted to be active but also practically achievable in the laboratory. emerginginvestigators.org

Chemical Reactivity and Derivatization Studies

Functional Group Transformations and Regioselectivity in N-(2-carbamoylethyl)butanediamide

The structure of this compound contains two primary amide groups (-CONH₂) and one secondary amide group (-CONH-). This differentiation is crucial for predicting how the molecule will react, as the electronic and steric environments of these groups are distinct.

N-Alkylation/N-Acylation: The nitrogen atoms of the primary amides are generally more nucleophilic and less sterically hindered than the nitrogen of the secondary amide. Therefore, reactions with electrophiles like alkyl halides or acyl chlorides are expected to occur preferentially at the primary amide positions.

Dehydration: The primary amide groups can be dehydrated to form nitriles using standard dehydrating agents (e.g., P₂O₅, SOCl₂). Selective dehydration of one or both primary amides could potentially be achieved by controlling stoichiometry.

Hofmann Rearrangement: The primary amides can undergo the Hofmann rearrangement in the presence of bromine and a strong base to yield amines with one less carbon atom. This would transform the terminal carbamoyl (B1232498) groups into amino groups.

Hydrolysis: The relative rates of hydrolysis can differ. Generally, primary amides may hydrolyze at a slightly different rate than secondary amides under certain conditions, although complete hydrolysis of all three amide bonds is expected under harsh acidic or basic conditions.

Table 1: Predicted Regioselectivity of Reactions on this compound

Reaction TypeReagent ExampleMost Probable Reactive Site(s)Expected Product Type
N-AcylationAcetyl ChloridePrimary Amide NitrogenN-Acetyl Derivative
DehydrationPhosphorus PentoxidePrimary Amide GroupNitrile Derivative
Hofmann RearrangementBr₂ / NaOHPrimary Amide GroupDiamine Derivative
Partial HydrolysisMild Acid/BaseAll Amide Groups (Potentially differential rates)Carboxylic Acid/Amine mixture

Synthesis of this compound Derivatives and Analogues for Structure-Property Relationship Studies

Creating derivatives of this compound would be key to exploring its structure-property relationships for various applications. Drawing inspiration from the synthesis of other complex amides, several classes of derivatives can be proposed. nih.govresearchgate.netmdpi.com For instance, synthetic strategies used to produce N-substituted benzamides or nicotinamides could be adapted. researchgate.netmdpi.com

A common approach involves coupling a modified parent acid with an amine. To create analogues of this compound, one could vary either the dicarboxylic acid backbone (e.g., using adipic acid instead of succinic acid) or the side chain (e.g., using different amino-amides).

Table 2: Examples of Potential Derivatives and their Synthetic Precursors

Derivative NameModification TypePotential Precursors
N-(2-cyanoethyl)butanediamideDehydration of primary amideThis compound + Dehydrating Agent
N-(2-aminoethyl)succinamideHofmann rearrangementThis compound + Br₂/NaOH
N-(2-carbamoylethyl)adipamideBackbone extensionAdipoyl chloride + 3-Aminopropanamide (B1594134)
N,N'-diacetyl-N-(2-carbamoylethyl)butanediamideN-AcylationThis compound + Acetic Anhydride

The synthesis of these analogues would allow for systematic investigation into how changes in chain length, hydrogen bonding capability, and polarity affect the material's properties, such as solubility, melting point, and self-assembly behavior.

Investigation of Hydrolysis and Other Degradation Pathways Under Controlled Research Conditions

Amide bonds are susceptible to hydrolysis, breaking down into a carboxylic acid and an amine. This degradation pathway is critical to understand the stability of this compound in different chemical environments. The hydrolysis can be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. This process, if carried to completion, would break all three amide bonds.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is generally an irreversible process as the resulting carboxylate ion is deprotonated and resonance-stabilized.

Complete hydrolysis of this compound would be expected to yield succinic acid, β-alanine (from the hydrolysis and decarboxylation of the N-(2-carbamoylethyl) moiety), and ammonia.

Table 3: Expected Hydrolysis Products of this compound

ConditionCatalystPrimary Products
Strong AcidH₃O⁺Succinic acid, 3-Aminopropanoic acid hydrochloride, Ammonium chloride
Strong BaseOH⁻Succinate salt, 3-Aminopropanoate salt, Ammonia

Investigating the kinetics of hydrolysis under controlled pH and temperature would provide quantitative data on the compound's stability.

Reactivity with Electrophiles and Nucleophiles

The fundamental reactivity of this compound involves the interaction of its nucleophilic nitrogen atoms and electrophilic carbonyl carbons.

Reactivity with Electrophiles: The lone pairs of electrons on the nitrogen atoms make them nucleophilic. As discussed (6.1), the primary amide nitrogens are expected to be more reactive towards electrophiles (e.g., alkylating agents, acylating agents) than the secondary amide nitrogen. This is a common feature in molecules with multiple amide types. For example, methods for creating N-acylsulfenamides from primary amides demonstrate the nucleophilicity of the amide nitrogen. nih.gov

Reactivity with Nucleophiles: The carbonyl carbons of the amide groups are electrophilic and are the site of attack by nucleophiles.

Strong Nucleophiles: Strong nucleophiles like organolithium reagents can add to the carbonyl group.

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce all three amide groups to their corresponding amines, yielding a polyamine.

Hydroxide: As discussed in the hydrolysis section (6.3), hydroxide is a key nucleophile that leads to bond cleavage.

The relative electrophilicity of the primary versus secondary amide carbonyls is generally similar, though steric factors around the carbonyl group can influence reaction rates.

Application as a Building Block in Complex Molecular Architectures (e.g., supramolecular assemblies, polymers)

The structure of this compound, with its multiple hydrogen bond donor and acceptor sites, makes it an interesting candidate as a building block for larger, ordered structures.

Supramolecular Assemblies: The multiple amide groups can form a network of intermolecular hydrogen bonds. This could enable the molecule to act as a gelator for organic solvents, forming fibrous networks that trap the solvent. It could also self-assemble into higher-order structures like tapes, sheets, or ribbons in the solid state or in solution.

Polymers: While the molecule itself is not a traditional monomer for polymerization, it could be chemically modified to become one. For example, selective hydrolysis of one terminal amide to a carboxylic acid would create an "A-B" type monomer that could potentially be used in polycondensation reactions. Alternatively, it could be used as a cross-linking agent in polymer systems that have functional groups capable of reacting with its amides, imparting specific mechanical or thermal properties to the resulting material.

Analytical Methodologies for Research Applications

Development of Advanced Chromatographic and Electrophoretic Separation Techniques for Complex Mixtures

The separation and purification of diamides like N-(2-carbamoylethyl)butanediamide from complex reaction mixtures are crucial for accurate analysis and characterization. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary techniques, often coupled with mass spectrometry (MS) for enhanced detection and identification.

For aliphatic diamines, which are precursors to diamides, gas-liquid chromatography has been effectively used with both polar and non-polar stationary phases. capes.gov.br Apiezon L on an alkaline-washed Celite support has proven satisfactory for homologous series of diamines, while a polar phase like Carbowax 20M is more efficient for separating diamines with similar boiling points. capes.gov.br When analyzing related dicarboxylic acids such as succinic acid, ion exclusion chromatography (IELC) is a valuable technique. nih.gov The separation of aliphatic and aromatic carboxylic acids can be optimized using IELC, and even faster separations can be achieved with ultra-high performance liquid chromatography (UHPLC) columns modified with a surfactant. nih.gov

For the diamides themselves, reversed-phase HPLC is a common method for purification and analysis. researchgate.net In cases where chromatographic purification leads to reduced yields, recrystallization from polar solvents like ethanol, acetone, or acetonitrile (B52724) can be an effective alternative. researchgate.net For complex mixtures containing various amines and amides, pre-column derivatization can enhance separation and detection. sigmaaldrich.cn For instance, aliphatic amines can be derivatized with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) to improve their separation by reversed-phase HPLC. sigmaaldrich.cn

Capillary electrophoresis is another powerful technique for the separation of charged species, such as the carboxylate precursors or any charged intermediates in the synthesis of this compound. pharmacompass.com This technique, along with HPLC, is instrumental in the analysis of complex mixtures generated during combinatorial chemistry. researchgate.net

Table 1: Comparison of Chromatographic Techniques for Diamide (B1670390) and Precursor Analysis

TechniqueStationary Phase/ColumnMobile Phase/EluentDetectionApplication
Gas-Liquid ChromatographyApiezon L on Celite or Carbowax 20MInert gas (e.g., He, N₂)Flame Ionization Detector (FID), Mass Spectrometry (MS)Separation of aliphatic diamine precursors. capes.gov.br
Ion Exclusion Chromatography (IELC)Ion exchange resin (e.g., Tosohaas TSK-gel SP-5PW)Dilute mineral acids (e.g., 0.5 mM H₂SO₄)UV, Refractive Index (RI)Separation of carboxylic acid precursors like succinic acid. nih.gov
Reversed-Phase HPLCC18Acetonitrile/water or Methanol/water gradientsUV, MSPurification and analysis of diamides and derivatized amines. researchgate.netsigmaaldrich.cn
Capillary ElectrophoresisFused silica (B1680970) capillaryBuffer solutionUV, Diode Array Detector (DAD)Separation of charged precursors and intermediates. pharmacompass.com

Spectroscopic Methods for In Situ Reaction Monitoring and Kinetic Studies

Understanding the kinetics and mechanism of diamide formation is essential for optimizing reaction conditions. In situ spectroscopic techniques are invaluable for monitoring reaction progress in real-time.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose. For example, in the synthesis of amides via a reactive acid chloride intermediate, ReactIR™ technology can be used to profile each reaction component, including the carboxylic acid starting material, the acid chloride intermediate, and the final amide product, by tracking their unique infrared absorbances. mt.com This allows for the determination of relative reaction rates and the identification of stable intermediates. mt.com

Nuclear magnetic resonance (NMR) spectroscopy is another key technique. In situ ¹⁹F-NMR has been employed to continuously monitor and analyze the kinetics of direct amide formation without the need for water removal. eventsair.com Changes in chemical shifts and diffusion behavior in NMR titrations can provide information about the different species present and allow for the determination of equilibrium constants. eventsair.com Furthermore, ³¹P NMR, in conjunction with high-resolution mass spectrometry (HR-MS), has been used to observe and characterize reactive phosphonium (B103445) intermediates in amidation reactions. acs.org

Kinetic studies on amide formation have also been conducted using more traditional methods, such as monitoring the reaction progress by taking aliquots at different time intervals and analyzing them by chromatography. researchgate.net These studies, often complemented by computational analysis, help to elucidate the reaction mechanism, such as whether it proceeds through a zwitterionic or a neutral intermediate pathway. researchgate.net

Table 2: Spectroscopic Techniques for Monitoring Amide Formation

TechniqueMonitored Species/ParametersKey Findings
In situ FTIR (ReactIR™)Characteristic IR absorbances of carboxylic acids, acid chlorides, and amides. mt.comAllows for real-time tracking of reactant consumption and product formation, enabling the determination of reaction endpoints and relative rates. mt.com
In situ ¹⁹F-NMRChemical shifts and diffusion of fluorine-labeled substrates. eventsair.comProvides insights into speciation and equilibrium constants in direct amide formation. eventsair.com
³¹P NMRSignals of phosphorus-containing reagents and intermediates. acs.orgEnables the observation and characterization of reactive phosphonium species in amidation reactions. acs.org
Vibrational Sum-Frequency Generation (VSFG)Amide-I band of proteins. nih.govProvides detailed insight into the conformation and orientation of amide-containing molecules at interfaces. nih.gov

High-Throughput Screening Methodologies for the Characterization of Diamide Libraries

High-throughput screening (HTS) is a critical technology in modern drug discovery and materials science, allowing for the rapid evaluation of large numbers of compounds. news-medical.net For the characterization of diamide libraries, HTS methods are employed to identify compounds with desired properties. nih.gov

The process typically involves several stages, starting with target identification, followed by the development of reliable assays to measure the activity of the compounds in the library. news-medical.net These libraries, often containing thousands to millions of unique small molecules, are screened against a biological target or for a specific physical property. thermofisher.comnih.gov

Mass spectrometry is a particularly powerful tool for the high-throughput analysis of combinatorial libraries due to its speed, sensitivity, and selectivity. researchgate.net Techniques like Self-Assembled Monolayers with Desorption/Ionization Mass Spectrometry (SAMDI-MS) offer a label-free method for screening large compound libraries rapidly. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is also a cornerstone for the characterization of compound libraries, with advancements allowing for analysis times of a minute or less per sample. researchgate.net

The design of these combinatorial libraries is also a sophisticated process, often involving computational methods to ensure chemical diversity and desirable physicochemical properties. acs.org The goal is to create libraries that are "tailored" for a specific purpose, balancing factors like diversity, synthetic accessibility, and potential for biological activity. acs.org

Table 3: High-Throughput Screening Approaches for Diamide Libraries

HTS MethodPrincipleThroughputApplication
SAMDI-MSLabel-free mass spectrometry on self-assembled monolayers. nih.govUp to 100,000 compounds per day. nih.govRapid screening of small molecule libraries for biochemical activity. nih.gov
Ultra-High-Throughput Screening (uHTS)Microfluidics-based assays in picoliter to nanoliter volumes. news-medical.netUp to 100,000 assays per day. news-medical.netScreening of millions of compounds against a target using automated biological assays. news-medical.net
Positional Scanning Libraries (PSL)Screening of mixtures of compounds with defined variations at specific positions. nih.govAllows for the evaluation of millions of compounds in exponentially fewer samples. nih.govIdentification of active functional groups within a scaffold. nih.gov
"All-on-one chip" systemSpatially ordered beads of a combinatorial library on a glass slide, analyzed by fluorescence and MALDI-TOF MS. mdpi.comOver 30,000 beads per slide. mdpi.comHigh-throughput screening and sequencing of peptide and other combinatorial libraries. mdpi.com

Microfluidic Platforms for Reaction Optimization and Analytical Scale Studies

Microfluidic platforms, also known as lab-on-a-chip devices, offer significant advantages for chemical synthesis and analysis, including precise control over reaction conditions, enhanced heat and mass transfer, and the ability to work with very small sample volumes. nih.govrsc.org These platforms are increasingly being used for the optimization of chemical reactions and for analytical scale studies of compounds like this compound.

For reaction optimization, microfluidic systems allow for the rapid and systematic variation of parameters such as temperature, residence time, and reagent concentrations. researchgate.net This enables the efficient identification of optimal reaction conditions with minimal consumption of reagents. Continuous flow synthesis in microreactors has been successfully applied to the multi-step synthesis of complex molecules, demonstrating the potential for automated and efficient production. researchgate.net

In the context of diamide libraries, microfluidic platforms can be used for the combinatorial synthesis of a library of nanoparticles with varying properties, which can then be screened for their desired characteristics. nih.gov This integration of synthesis and screening in a single platform can significantly accelerate the discovery process. nih.gov

While the application of microfluidics to the synthesis of simple diamides is not extensively documented, the principles and technologies are readily transferable. The ability to precisely control reaction parameters in microfluidic devices makes them ideal for studying the kinetics and mechanisms of amide formation on a small scale. rsc.org However, it is important to note that the transition from conventional plate-based assays to microfluidic platforms may require significant optimization, as differences in materials and surface-to-volume ratios can affect experimental outcomes. frontiersin.org

Table 4: Applications of Microfluidic Platforms in Chemical Synthesis and Analysis

ApplicationKey Features of MicrofluidicsExample
Reaction OptimizationPrecise control of temperature, residence time, and stoichiometry; rapid screening of conditions. researchgate.netOptimization of continuous flow synthesis of amides by varying reaction parameters to maximize yield. researchgate.net
Combinatorial SynthesisGeneration of libraries of compounds with varying compositions and properties. nih.govSynthesis of a library of targeted nanoparticles with different ligand densities and drug loads. nih.gov
Analytical Scale StudiesSmall sample volumes, integration of analytical techniques. frontiersin.orgMonitoring cell viability in response to antimicrobial compounds using fluorescence microscopy in a microfluidic device. frontiersin.org
Nanoparticle GenerationControlled mixing and self-assembly of precursors. rsc.orgGeneration of biomimetic nanoparticles with defined sizes and morphologies. rsc.org

Future Research Trajectories and Interdisciplinary Perspectives

Emerging Synthetic Strategies for Diamide-Containing Structures with Enhanced Complexity

The synthesis of diamides, fundamental to pharmaceuticals and materials science, is continuously evolving. ontosight.ai Traditional methods are giving way to more sophisticated and sustainable strategies aimed at creating complex, multifunctional molecules.

Recent advancements focus on:

Biocatalytic Synthesis : Enzymes such as amide bond synthetases are being explored for greener and more selective amide synthesis. For instance, the enzyme McbA has been used to couple a variety of amines and carboxylic acids, demonstrating the potential for enzymatic routes to complex amides. acs.org This approach offers high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.

Steric Shielding : To enhance metabolic stability, a critical factor for bioactive compounds, researchers are introducing steric hindrance around the amide bonds. nih.gov This involves placing bulky substituents, like methyl or fluoro groups, near the amide linkage to protect it from enzymatic degradation. nih.gov

Flow Chemistry : Continuous flow reactors are being increasingly used for amide synthesis, allowing for precise control over reaction parameters, improved safety, and easier scalability.

Novel Coupling Reagents : The development of new coupling reagents continues to be a major focus, aiming to improve yields, reduce side reactions (like racemization in chiral compounds), and expand the substrate scope.

Table 1: Comparison of Modern Diamide (B1670390) Synthetic Strategies
StrategyKey AdvantagesChallengesRepresentative Research Area
Biocatalytic SynthesisHigh selectivity, mild conditions, sustainability. acs.orgEnzyme stability, substrate scope limitations.Pharmaceutical synthesis. acs.org
Steric ShieldingIncreased metabolic stability, improved bioavailability. nih.govCan alter biological activity, synthetic difficulty. nih.govDrug discovery (e.g., antimycobacterials). nih.gov
Flow ChemistryScalability, safety, precise control.Initial setup cost, potential for clogging.Fine chemical manufacturing.
Novel Coupling ReagentsHigher yields, reduced side reactions.Cost, atom economy, reagent toxicity.Peptide synthesis, complex molecule synthesis. nih.gov

Advancements in Computational Modeling and Artificial Intelligence Applications for Butanediamide-Based Systems

Computational modeling and artificial intelligence (AI) are revolutionizing the study of molecules like N-(2-carbamoylethyl)butanediamide. These tools enable researchers to predict molecular properties, simulate complex interactions, and accelerate the design of new compounds and materials. citedrive.comyoutube.com

Predictive Modeling : Machine learning algorithms can be trained on large datasets of known compounds to predict the physicochemical properties, biological activity, and toxicity of new butanediamide derivatives. researchgate.net This is particularly valuable in early-stage drug discovery for screening large virtual libraries of molecules.

Molecular Dynamics (MD) Simulations : MD simulations allow for the study of the dynamic behavior of butanediamide-based systems over time. This can reveal how these molecules interact with biological targets, such as enzymes or receptors, and how they self-assemble into larger structures.

Quantum Mechanics (QM) Calculations : QM methods provide highly accurate calculations of electronic structure, which can be used to understand reaction mechanisms, predict spectroscopic properties, and refine parameters for classical simulations.

AI in Materials Design : AI is being used to design next-generation materials by predicting the properties of novel polymers or supramolecular structures based on their diamide building blocks. ontosight.ai This accelerates the discovery of materials with desired characteristics like high thermal stability or specific electronic properties. ontosight.ai

New Directions in Mechanistic Biochemical Investigations of Amide-Containing Metabolites

Understanding the metabolic fate of amide-containing compounds is crucial, particularly for those derived from dietary sources or industrial chemicals like acrylamide (B121943). This compound is structurally related to known metabolites of acrylamide, a compound of significant interest in toxicology. researchgate.netnih.gov

Future research in this area will likely focus on:

Enzyme Identification and Characterization : Identifying the specific enzymes responsible for the metabolism of butanediamides. While cytochrome P450 enzymes and various amidases are known to be involved in the metabolism of many amide-containing drugs, the specific pathways for compounds like this compound are not fully elucidated. nih.gov

Metabolic Pathway Mapping : Tracing the complete metabolic pathway from parent compound to final excretion products. Studies on acrylamide show that it is metabolized into several mercapturic acids, including N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA). researchgate.netnih.gov Understanding these pathways is key to assessing internal exposure and potential health effects. researchgate.net

Biomarker Development : Using metabolites as biomarkers for exposure. Urinary metabolites like AAMA are already used to monitor human exposure to acrylamide from dietary and environmental sources. nih.gov Further investigation could identify more specific or sensitive biomarkers.

Table 2: Key Acrylamide-Related Metabolites and Their Significance
MetaboliteAbbreviationSignificanceReference
N-acetyl-S-(2-carbamoylethyl)-L-cysteineAAMAMajor urinary biomarker for acrylamide exposure. researchgate.netnih.gov
N-acetyl-S-(2-carbamoyl-2-hydroxy-ethyl)-L-cysteineGAMAMajor oxidative metabolite of acrylamide. researchgate.net
N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteineiso-GAMAA human metabolite of acrylamide, indicating complex metabolic pathways. nih.gov

Integration with Systems Chemistry and Supramolecular Assembly Research

Systems chemistry aims to understand and create complex chemical systems with emergent properties, much like those found in biology. mdpi.comacs.org The diamide functional group, with its strong hydrogen-bonding capabilities, is an ideal building block for designing such systems through supramolecular assembly. rsc.orgacs.org

Programmed Self-Assembly : The directionality and strength of hydrogen bonds in diamides can be used to program molecules to self-assemble into specific, well-defined architectures such as fibers, gels, nanotubes, and vesicles. rsc.org

Dynamic Systems : Researchers are creating dynamic supramolecular systems that can respond to external stimuli (e.g., pH, light, temperature) or evolve over time. mdpi.com These "smart" materials could have applications in drug delivery, sensing, and catalysis.

Complex Reaction Networks : By combining covalent reactions with non-covalent self-assembly, chemists are building complex reaction networks that mimic biological processes. acs.orgcsic.es Diamide-containing molecules can act as key components in these networks, directing the formation of functional supramolecular structures. acs.org

The integration of butanediamide derivatives into these systems could lead to the development of lifelike artificial systems capable of functions like self-replication and adaptation. mdpi.com

Potential Contributions to Next-Generation Materials Science Research

The unique properties of diamides make them attractive for the development of advanced materials. ontosight.ai Their high thermal stability and strong intermolecular hydrogen bonds can impart strength, rigidity, and desirable thermal properties to polymers and other materials.

Future contributions are anticipated in:

High-Performance Polymers : Incorporating butanediamide units into polymer backbones can enhance their mechanical properties and thermal resistance. Diamide-based polymers are being investigated for applications ranging from aerospace engineering to biomedical devices. ontosight.ai

Flexible Electronics : The ordered assembly of diamide-containing molecules can facilitate charge transport, making them suitable for use in organic semiconductors and flexible electronic devices like wearable sensors. ontosight.ai

Hydrogels and Biomaterials : The ability of diamides to form extensive hydrogen-bonded networks with water makes them excellent candidates for creating hydrogels. These materials can be designed to be biocompatible and biodegradable for applications in tissue engineering and controlled drug release.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.